molecular formula C20H15ClN2O3 B2756458 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1105244-18-5

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2756458
CAS RN: 1105244-18-5
M. Wt: 366.8
InChI Key: UIMKXCQVKGFLLF-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives have been identified as promising scaffolds for developing new antimicrobial agents. The unique structural features of benzofuran compounds, such as the one , make them suitable for drug discovery, particularly in the search for efficient antimicrobial candidates . These compounds have been found to be effective against a range of microbes, including Staphylococcus aureus and Escherichia coli , which are common targets for antibiotic development .

Anti-Tumor Activity

Some benzofuran derivatives exhibit significant anti-tumor properties. For instance, certain benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against human ovarian cancer cell lines . This suggests that our compound could potentially be modified or used as a lead compound for developing anti-cancer drugs.

Antiviral Drugs

The benzofuran core is also associated with antiviral activity. Novel benzofuran compounds have been discovered with anti-hepatitis C virus activity, indicating the potential of such structures to be developed into effective therapeutic drugs for hepatitis C and possibly other viral diseases .

Antibacterial Chalcones

Chalcones carrying chlorine atoms, similar to the chloro-substituent in our compound, have demonstrated stronger antibacterial activity against S. aureus than standard drugs. This suggests that the chlorine atom attached to the phenyl ring, as seen in our compound, could enhance antibacterial activity .

Drug Design and Synthesis

The compound’s structure, featuring both benzofuran and isoxazole rings, makes it an interesting candidate for drug design and synthesis. It could serve as a key precursor or scaffold in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c1-12-15(21)6-4-7-16(12)22-20(24)11-14-10-19(26-23-14)18-9-13-5-2-3-8-17(13)25-18/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKXCQVKGFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide

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